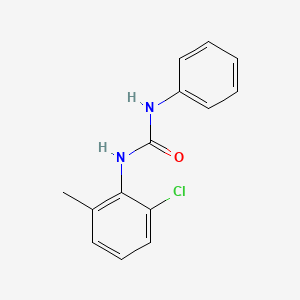
N-(2-Chloro-6-methylphenyl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-6-methylphenyl)-N’-phenylurea is an organic compound with significant applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a chlorinated aromatic ring and a urea moiety. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Chloro-6-methylphenyl)-N’-phenylurea can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-methylaniline with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of N-(2-Chloro-6-methylphenyl)-N’-phenylurea often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloro-6-methylphenyl)-N’-phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are frequently used.
Major Products Formed: The major products formed from these reactions include various substituted ureas and amines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
N-(2-Chloro-6-methylphenyl)-N’-phenylurea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-methylphenyl)-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell growth and proliferation . This makes it a valuable tool in cancer research and drug development .
Comparison with Similar Compounds
2-Chloro-N-(2-chloro-6-methylphenyl)acetamide: This compound shares structural similarities with N-(2-Chloro-6-methylphenyl)-N’-phenylurea and is used in similar applications.
Dasatinib: A well-known kinase inhibitor that also contains a chlorinated aromatic ring and a urea moiety.
Uniqueness: N-(2-Chloro-6-methylphenyl)-N’-phenylurea is unique due to its specific substitution pattern and reactivity profile. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications .
Properties
Molecular Formula |
C14H13ClN2O |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)-3-phenylurea |
InChI |
InChI=1S/C14H13ClN2O/c1-10-6-5-9-12(15)13(10)17-14(18)16-11-7-3-2-4-8-11/h2-9H,1H3,(H2,16,17,18) |
InChI Key |
KYLJXQHNPYDIJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


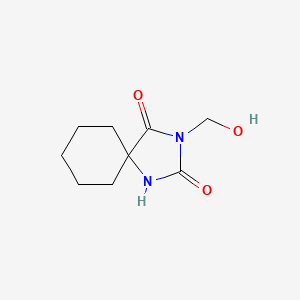
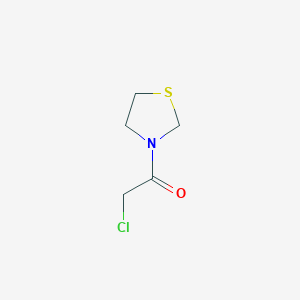
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13802702.png)
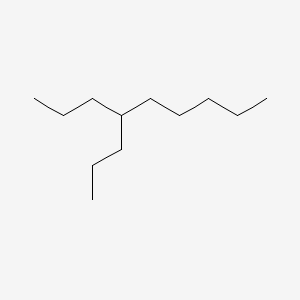
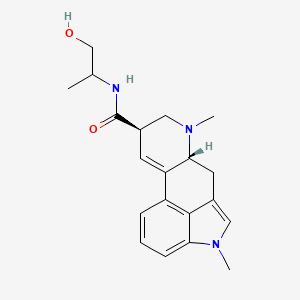

![1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B13802733.png)
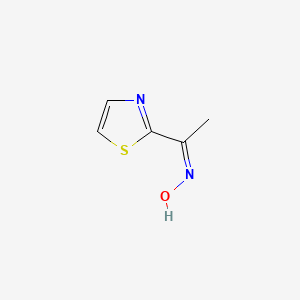
![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
![(1R,3R,4S,5R)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-OL](/img/structure/B13802761.png)
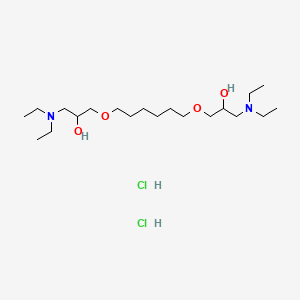
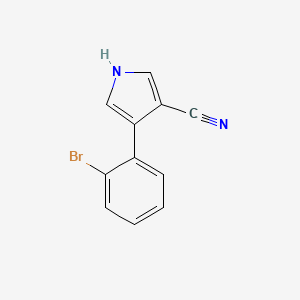
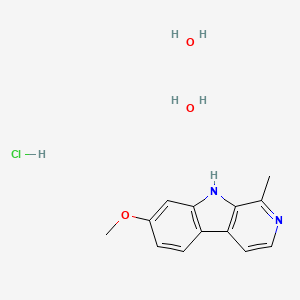
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
